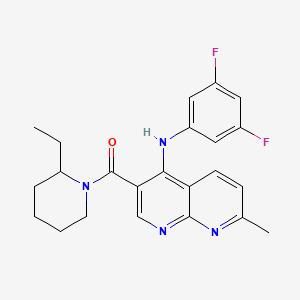

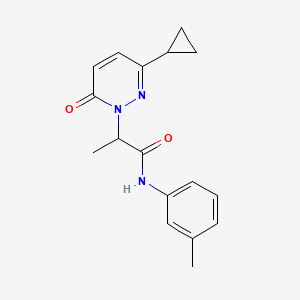

Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

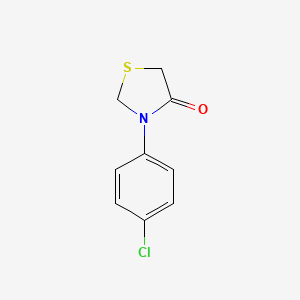

Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .

Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylates follows a multistep synthetic route . The structures of the newly synthesized intermediates and title compounds are established by spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is established by spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate are catalyzed by CoCl2/K-10 montmorillonite in water .Scientific Research Applications

1. Enantioselective Hydrolysis

In the field of organic chemistry, particularly involving lipases, the derivative of Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate shows potential. Research by Sobolev et al. (2002) demonstrated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. This study highlights the influence of acyl chain length and branching on the enzyme's selectivity, an important aspect for pharmaceutical synthesis and the preparation of enantiomerically pure compounds (Sobolev et al., 2002).

2. Molecular Structure Analysis

The molecular structure of derivatives of Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied. Research by Fossheim et al. (1982) explored the crystal structures of these compounds, revealing insights into their conformation and how this relates to their pharmacological activities, particularly as calcium channel antagonists. The study establishes a connection between the molecular structure and biological activity, crucial for drug design (Fossheim et al., 1982).

3. Synthesis and Anticancer Activity

In medicinal chemistry, derivatives of this compound show promise in cancer treatment. A study by Gomha et al. (2020) focused on the green synthesis of novel 1,4-dihydropyridine-3,5-Dicarbohydrazones, highlighting their potential anticancer activity. This research is significant for the development of new, efficient, and environmentally friendly methods in drug synthesis, particularly for cancer therapeutics (Gomha et al., 2020).

4. Crystallography and Computational Analysis

The compound's derivatives have been a subject of study in crystallography and computational chemistry as well. Research by Jasinski et al. (2013) delved into the synthesis and crystal structures of new dihydropyridine derivatives. The study not only provided detailed crystallographic data but also incorporated density functional theory (DFT) calculations and Hirshfeld surface analysis, offering comprehensive insights into the molecular and electronic structures of these compounds (Jasinski et al., 2013).

properties

IUPAC Name |

dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-25-20(23)16-15(12-6-4-3-5-7-12)17(21(24)26-2)19(14-10-11-14)22-18(16)13-8-9-13/h3-7,13-15,22H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYTVLXTUCDOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C3CC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2445660.png)

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)

![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)

![4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2445673.png)

![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)

![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)